3-Bromo-N-(2-(2-(4-butoxybenzylidene)hydrazino)-2-oxoethyl)benzamide 3-Bromo-N-(2-(2-(4-butoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 769143-35-3
VCID: VC16131295
InChI: InChI=1S/C20H22BrN3O3/c1-2-3-11-27-18-9-7-15(8-10-18)13-23-24-19(25)14-22-20(26)16-5-4-6-17(21)12-16/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,26)(H,24,25)/b23-13+
SMILES:
Molecular Formula: C20H22BrN3O3
Molecular Weight: 432.3 g/mol

3-Bromo-N-(2-(2-(4-butoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

CAS No.: 769143-35-3

Cat. No.: VC16131295

Molecular Formula: C20H22BrN3O3

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-N-(2-(2-(4-butoxybenzylidene)hydrazino)-2-oxoethyl)benzamide - 769143-35-3

Specification

CAS No. 769143-35-3
Molecular Formula C20H22BrN3O3
Molecular Weight 432.3 g/mol
IUPAC Name 3-bromo-N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Standard InChI InChI=1S/C20H22BrN3O3/c1-2-3-11-27-18-9-7-15(8-10-18)13-23-24-19(25)14-22-20(26)16-5-4-6-17(21)12-16/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,26)(H,24,25)/b23-13+
Standard InChI Key GHCQOILCNULTJS-YDZHTSKRSA-N
Isomeric SMILES CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br
Canonical SMILES CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction:

    • A benzaldehyde derivative (4-butoxybenzaldehyde) reacts with hydrazine hydrate to form the hydrazone intermediate.

  • Amide Bond Formation:

    • The hydrazone intermediate undergoes coupling with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).

This two-step approach ensures the selective formation of the desired product while minimizing side reactions.

Biological Significance

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

Antimicrobial Activity

  • Compounds with hydrazone linkages are known for their antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria.

  • The bromine substituent enhances lipophilicity, potentially improving membrane penetration.

Anticancer Potential

  • Hydrazone derivatives have shown promise as anticancer agents due to their ability to interact with cellular DNA or enzymes involved in cell proliferation.

  • The butoxy group may enhance selectivity for cancer cells by improving cellular uptake.

Table 2: Reported Activities of Related Compounds

ActivityTarget Organisms/CellsMechanism of Action
AntibacterialE. coli, S. aureusInhibition of cell wall synthesis
AntifungalCandida albicansDisruption of fungal membrane integrity
AnticancerMCF7 breast cancer cellsDNA intercalation or enzyme inhibition

Pharmaceutical Applications

The compound's structure suggests potential as:

  • Antimicrobial Agent: Effective against resistant bacterial strains.

  • Anticancer Drug: Particularly for breast cancer or other epithelial cancers.

Molecular Docking Studies

Computational studies could predict binding affinities to biological targets such as:

  • Enzymes involved in DNA replication.

  • Receptors associated with cancer cell signaling pathways.

Derivative Development

Structural modifications (e.g., altering the butoxy group or bromine position) could optimize activity and reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator